molecular formula C14H15N3O2 B12909495 4-Methyl-5H-pyrido(4,3-b)indol-3-amine monoacetate CAS No. 75240-18-5

4-Methyl-5H-pyrido(4,3-b)indol-3-amine monoacetate

Cat. No.: B12909495
CAS No.: 75240-18-5
M. Wt: 257.29 g/mol
InChI Key: SQKSOIMEVGDWGV-UHFFFAOYSA-N
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Description

4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

The synthesis of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate involves several steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of indole with dihydrofuran can yield a mixture of tetrahydrofuran and hydrazone . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its therapeutic potential in treating various diseases. Additionally, it has applications in the industry, particularly in the development of organic electroluminescent devices .

Mechanism of Action

The mechanism of action of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate involves its interaction with specific molecular targets and pathways. For example, it can bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate can be compared with other indole derivatives, such as 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine and 3-amino-1-methyl-5H-pyrido[4,3-b]indole . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate lies in its specific chemical structure and the resulting biological properties.

Properties

CAS No.

75240-18-5

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

acetic acid;4-methyl-5H-pyrido[4,3-b]indol-3-amine

InChI

InChI=1S/C12H11N3.C2H4O2/c1-7-11-9(6-14-12(7)13)8-4-2-3-5-10(8)15-11;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)

InChI Key

SQKSOIMEVGDWGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=C1N)C3=CC=CC=C3N2.CC(=O)O

Origin of Product

United States

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